2,3-DIHYDRO-6-IODOBENZOFURAN
Description
Overview of Benzofuran (B130515) and Dihydrobenzofuran Scaffolds in Modern Organic Chemistry
Benzofuran and its reduced form, 2,3-dihydrobenzofuran (B1216630), represent privileged scaffolds in the realm of organic chemistry. acs.orgsci-hub.se These bicyclic systems, consisting of a fused benzene (B151609) and furan (B31954) or dihydrofuran ring, are integral components of a vast array of natural products and synthetic compounds. researchgate.netacs.org The inherent structural and electronic properties of these scaffolds have made them a focal point for chemists, particularly within medicinal chemistry. rsc.orgrsc.org
The significance of the benzofuran and dihydrobenzofuran frameworks lies in their ability to serve as the core for a multitude of biologically active molecules. researchgate.netresearchgate.net Compounds incorporating these motifs have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netrsc.orgdntb.gov.ua The rigid, planar structure of the benzofuran ring system, and the three-dimensional nature of the dihydrobenzofuran scaffold, provide a versatile platform for the spatial arrangement of various functional groups, enabling precise interactions with biological targets. rsc.orgdntb.gov.ua This has led to their widespread use in the development of new therapeutic agents. researchgate.net
Significance of Halogenated Benzofurans as Strategic Intermediates and Functional Molecules
The introduction of a halogen atom onto the benzofuran or dihydrobenzofuran scaffold dramatically enhances its utility in chemical synthesis. Halogenated benzofurans, including iodo-derivatives, are considered highly strategic intermediates. researchgate.net The carbon-halogen bond, particularly the carbon-iodine bond, serves as a versatile functional handle for a variety of cross-coupling reactions.
The presence of an iodine atom, as seen in 2,3-dihydro-6-iodobenzofuran, allows for the application of powerful synthetic methodologies such as Suzuki, Sonogashira, and Heck couplings. acs.orgorganic-chemistry.orgmdpi.com These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a straightforward route to more complex and highly functionalized benzofuran derivatives. This capability is crucial for the construction of compound libraries for drug discovery and for the synthesis of complex natural products. acs.orgmdpi.com Furthermore, the electronic properties of the halogen atom can influence the reactivity and biological activity of the parent molecule. nih.gov For instance, the electron-withdrawing nature of iodine can modulate the electron density of the aromatic ring, affecting its interaction with biological receptors. cymitquimica.com
Research Landscape and Foundational Studies Pertaining to this compound
While the broader class of halogenated benzofurans has been extensively studied, research specifically focused on this compound has carved out its own niche. Foundational studies have demonstrated methods for its synthesis, often involving the direct iodination of 2,3-dihydrobenzofuran or related precursors. thieme-connect.com One such method involves the use of a mercury(II) oxide-iodine reagent to regioselectively introduce an iodine atom at the 6-position of the dihydrobenzofuran ring system. thieme-connect.comresearchgate.net
The synthetic utility of this compound has been highlighted in various research contexts. For example, it has been identified as a key intermediate in the synthesis of melatonergic agents, compounds that interact with melatonin (B1676174) receptors and have potential applications in treating sleep disorders and other neurological conditions. google.com Its ability to participate in palladium-catalyzed reactions makes it a valuable precursor for creating more elaborate molecular architectures. organic-chemistry.org
Academic Relevance and Potential Impact of Advanced Research on this compound
The academic relevance of this compound is rooted in its dual role as both a versatile synthetic intermediate and a potential pharmacophore. Advanced research into this compound and its derivatives holds considerable promise for several areas of chemical science.
In the field of synthetic methodology, the development of novel and more efficient ways to synthesize and functionalize this compound can lead to the discovery of new chemical reactions and a deeper understanding of reaction mechanisms. Its application in the total synthesis of complex natural products can provide more streamlined and convergent synthetic routes.
From a medicinal chemistry perspective, the dihydrobenzofuran scaffold is a proven platform for the development of new drugs. rsc.orgdntb.gov.ua The strategic placement of the iodine atom in this compound offers a clear pathway for structural modifications and the exploration of structure-activity relationships. This could lead to the identification of new lead compounds for a variety of diseases. Continued investigation into the biological properties of derivatives of this compound may unlock new therapeutic opportunities.
Below is a table summarizing some of the key chemical properties of the parent compound, 2,3-dihydrobenzofuran, and a related iodinated derivative, providing context for the properties of this compound.
Table 1: Physicochemical Properties of Dihydrobenzofuran Derivatives
| Property | 2,3-Dihydrobenzofuran | 2,3-Dihydro-5-iodobenzofuran |
| CAS Number | 496-16-2 chemeo.com | 132464-84-7 cymitquimica.com |
| Molecular Formula | C₈H₈O chemeo.com | C₈H₇IO cymitquimica.com |
| Molecular Weight | 120.15 g/mol chemeo.com | 246.04 g/mol |
| Appearance | Liquid chemeo.com | Colorless to pale yellow liquid or solid cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSWTNFLUWTOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3 Dihydro 6 Iodobenzofuran and Its Derivations
Strategies for the Construction of the 2,3-Dihydrobenzofuran (B1216630) Core Structure
The formation of the 2,3-dihydrobenzofuran skeleton is a pivotal step in the synthesis of a wide array of complex molecules. Researchers have developed numerous strategies that can be broadly categorized into catalytic cyclizations and intramolecular additions. These methods offer diverse pathways to access the core structure, often with high degrees of control over substitution and stereochemistry.
Catalytic Cyclization Approaches for Dihydrobenzofurans
Transition metal catalysis has emerged as a powerful tool for constructing the 2,3-dihydrobenzofuran ring system. Catalysts based on palladium, rhodium, gold, and copper have been successfully employed to facilitate intramolecular cyclization reactions through various mechanisms, including cycloisomerization, C-H activation, and annulation processes. These catalytic methods are often characterized by their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.
Palladium catalysis offers a versatile platform for the synthesis of 2,3-dihydrobenzofuran derivatives. A notable strategy involves the cycloisomerization of appropriately functionalized phenolic precursors. For instance, the palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols provides a direct route to 2-methylene-2,3-dihydrobenzofuran-3-ols. acs.orgnih.gov This transformation proceeds efficiently under basic conditions, utilizing palladium catalysts such as PdI₂ or PdCl₂ in conjunction with a potassium halide. acs.orgacs.org The reaction is typically carried out in a solvent like methanol (B129727) at moderate temperatures, affording the cyclized products in high yields, often ranging from 80% to 98%. acs.orgnih.gov
The versatility of this method is demonstrated by its applicability to a range of substituted phenols, allowing for the synthesis of diverse 2,3-dihydrobenzofuran-3-ols. acs.org Furthermore, the reaction conditions can be adapted; for example, using ionic liquids as the reaction medium allows for the recycling of the palladium catalyst system, although sometimes requiring higher temperatures. nih.gov The resulting 2-methylene-2,3-dihydrobenzofuran-3-ols are valuable intermediates that can be further transformed into other functionalized benzofurans. acs.orgnih.gov
| Catalyst System | Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| PdI₂ + 2KI | 2-(1-hydroxy-1-methylprop-2-ynyl)phenol | Morpholine | MeOH | 40 | 98 | acs.org |
| PdCl₂ + 2KCl | 2-(1-hydroxy-1-methylprop-2-ynyl)phenol | Morpholine | MeOH | 40 | 98 | acs.org |
| PdI₂ + KI | Substituted 2-(1-hydroxyprop-2-ynyl)phenols | Morpholine | BmimBF₄ | 100 | 70-86 | nih.gov |
This table summarizes representative conditions for the palladium-catalyzed cycloisomerization to form 2,3-dihydrobenzofuran derivatives.
Rhodium(III) catalysis has become a prominent strategy for the synthesis of heterocycles through C-H bond activation and annulation. mdpi.com This approach enables the construction of functionalized 2,3-dihydrobenzofurans from readily available starting materials. A key method involves the Cp*Rh(III)-catalyzed redox-neutral C-H bond activation and annulation of N-aryloxyacetamides with various coupling partners. mdpi.comacs.org
For example, the reaction of N-aryloxyacetamides with alkynyloxiranes affords highly functionalized 2,3-dihydrobenzofurans that feature an exocyclic (E)-allylic alcohol and a quaternary carbon center. acs.org This transformation is notable for being the first to use alkynyloxiranes as coupling partners in transition-metal-catalyzed C-H functionalization. acs.org The reaction proceeds under mild, redox-neutral conditions with high regio- and stereoselectivity. acs.org Similarly, coupling N-phenoxyacetamides with propargyl carbonates leads to 3-alkylidene dihydrobenzofuran derivatives through a cascade C-H functionalization/cyclization process. nih.gov These methods showcase a broad substrate scope and good functional group tolerance. thieme-connect.com
| Rhodium Catalyst | Substrates | Additive | Solvent | Temp. | Yield (%) | Ref. |
| [CpRhCl₂]₂ | N-phenoxyacetamide + 2-(phenylethynyl)oxirane | CsOAc | MeOH | RT | 86 | acs.org |
| CpRh(MeCN)₃₂ | N-phenoxyacetamide + Propargyl carbonate | AgSbF₆, Cu(OAc)₂·H₂O | DCE | 80°C | High | nih.gov |
| [Cp*RhCl₂]₂ | N-phenoxyacetamides + Alkylidenecyclopropanes | NaOAc | t-AmylOH | 110°C | Moderate to High | thieme-connect.com |
This table presents examples of Rh(III)-catalyzed reactions for the synthesis of the 2,3-dihydrobenzofuran core.
Gold catalysts, particularly Au(III) species, are effective in promoting tandem reactions that lead to the formation of heterocyclic rings. mdpi.com While many gold-catalyzed reactions yield fully aromatic benzofurans, certain strategies can be tailored to produce the 2,3-dihydrobenzofuran core. rsc.org A formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols, catalyzed by gold, has been developed to prepare dihydrobenzofuran derivatives. rsc.org
Another approach involves a gold-catalyzed tandem reaction of o-alkynylphenols with diazo compounds, which furnishes 2,3-disubstituted benzofurans. rsc.org More specifically, Au(III) catalysts like AuBr₃ can facilitate a sequence involving a propargylic substitution reaction followed by cycloisomerization. mdpi.com In this type of transformation, a propargyl amine reacts with a 1,3-dicarbonyl compound, and the resulting intermediate undergoes a gold-catalyzed cyclization to form a substituted furan (B31954) ring. mdpi.com Adapting such tandem strategies to phenolic substrates is a viable route for constructing the dihydrobenzofuran framework.
| Gold Catalyst | Reactants | Solvent | Key Transformation | Product Type | Ref. |
| AuCl₃/AgOTf | o-Alkynylphenols + Diazo compounds | Dioxane | Tandem Cyclization | 2,3-Disubstituted Benzofurans | rsc.org |
| (Ph₃P)AuCl/AgOTf | 1,3-Enynes + Phenols | Dioxane | [2+3] Cyclo-coupling | Dihydrobenzofurans | rsc.org |
| AuBr₃ | N-Tosylpropargyl amine + Acetylacetone | ClCH₂CH₂Cl | Propargylic Substitution/Cycloisomerization | Polysubstituted Furans | mdpi.com |
This table highlights gold-catalyzed tandem reactions relevant to the formation of benzofuran (B130515) and dihydrobenzofuran structures.
Copper-mediated and -catalyzed reactions provide an economical and efficient means for constructing the 2,3-dihydrobenzofuran scaffold. These methods often involve the formation of C–O bonds through intramolecular annulation. One powerful strategy is the copper-catalyzed asymmetric annulation of carbenes with 2-iminyl- or 2-acyl-substituted phenols. researchgate.net This reaction, utilizing a copper(I)/bisoxazoline catalyst, allows for the highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofurans bearing tetrasubstituted carbon stereocenters. researchgate.net The copper catalyst plays a dual role: it first generates a metal carbene from a diazo compound and then acts as a Lewis acid to activate the imine or ketone for enantioselective cyclization. researchgate.net
Additionally, copper catalysts can promote intramolecular dehydrogenative C–H/O–H coupling reactions to form C–O bonds, which is a key step in constructing fused furan ring systems. nih.gov This type of reaction typically proceeds via a radical pathway and offers a direct method for cyclization without the need for pre-functionalized starting materials like aryl halides. nih.gov
| Copper Catalyst | Substrates | Key Transformation | Stereoselectivity | Yield (%) | Ref. |
| Cu(MeCN)₄PF₆ / Bisoxazoline ligand | 2-Iminyl-substituted phenols + Diazo compounds | Asymmetric Annulation | High (88-97% ee) | 31-98 | researchgate.net |
| Cu(OAc)₂ | 2-(Benzo[b]thiophen-3-yl)phenols | Intramolecular Dehydrogenative C–O Coupling | N/A | 64-91 | nih.gov |
This table showcases copper-mediated annulation reactions for the synthesis of dihydrobenzofurans and related fused systems.
Intramolecular Michael Additions and Related Oxa-Cyclizations
Intramolecular Michael additions represent a classic and effective strategy for the formation of cyclic compounds, including the 2,3-dihydrobenzofuran core. organicreactions.org This approach involves the conjugate addition of an internal nucleophile, typically an oxygen atom from a phenol (B47542) group, to an α,β-unsaturated system. acs.orgacs.org
A one-pot sequential O-allylation of o-hydroxycinnamates with γ-bromocrotonates, followed by a base-promoted intramolecular vinylogous Michael addition, yields highly substituted benzofuran derivatives. acs.org The success of this transformation relies on the intramolecular conjugate addition followed by isomerization to achieve aromatization. acs.org
Another elegant application of this principle involves the reaction of in situ generated ortho-quinone methides (o-QMs). Michael addition of various carbon, nitrogen, oxygen, or sulfur nucleophiles to the o-QM intermediate produces a phenoxide anion, which then undergoes an intramolecular 5-exo-tet cyclization to furnish 3-substituted 2,3-dihydrobenzofurans. acs.org This method provides a regioselective route to a variety of derivatives. acs.org Asymmetric variants of these [4+1] annulations using chiral ammonium (B1175870) salts have also been developed, affording chiral 2,3-dihydrobenzofuran products with high enantio- and diastereoselectivity. nih.gov
| Reaction Type | Precursors | Key Intermediate | Base/Promoter | Product | Ref. |
| Intramolecular Vinylogous Michael Addition | o-Hydroxycinnamates + γ-Bromocrotonates | Vinylogous Michael Donor | K₂CO₃ | Substituted Benzofurans | acs.org |
| Michael Addition / Intramolecular Cyclization | 2-Bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) + Nucleophiles | ortho-Quinone Methide | TBAF | 3-Substituted 2,3-Dihydrobenzofurans | acs.org |
| Asymmetric [4+1] Annulation | Salicylaldehyde derivatives + Ammonium salts | ortho-Quinone Methide / Ammonium Ylide | Cs₂CO₃ | Chiral 2,3-Dihydrobenzofurans | nih.gov |
This table summarizes strategies for constructing the 2,3-dihydrobenzofuran ring via intramolecular Michael additions and related cyclizations.
Photocatalytic Oxidative [3+2] Cycloadditions of Phenols and Alkenes
A robust and modular method for synthesizing the dihydrobenzofuran core involves the photocatalytic oxidative [3+2] cycloaddition of phenols and alkenes. nih.govnih.gov This strategy leverages visible-light-activated transition metal photocatalysis, offering a significant advancement over classical methods that often require harsh oxidants. nih.gov A key feature of this approach is the use of benign and easy-to-handle terminal oxidants, such as ammonium persulfate, which produces innocuous inorganic byproducts. nih.govscilit.com
The reaction mechanism is proposed to initiate with the photoexcitation of a ruthenium complex catalyst, such as Ru(bpz)₃²⁺, which then oxidizes a phenol to its corresponding radical cation. nih.gov This intermediate can be further oxidized to a resonance-stabilized phenoxonium cation. This highly reactive electrophile is then trapped by an electron-rich alkene in a [3+2] cycloaddition to furnish the 2,3-dihydrobenzofuran product. nih.gov
The scope of this reaction is notably broad, accommodating a variety of functional groups. nih.gov Electron-rich phenols, particularly those with alkoxy substituents, are effective substrates, a feature consistent with the need to stabilize the phenoxonium intermediate. nih.gov The reaction tolerates sensitive functionalities such as benzyl (B1604629) and allyl ethers, as well as unprotected alcohols. nih.gov Halide substituents are also well-tolerated, which is particularly relevant for the synthesis of precursors to iodinated analogues. nih.gov
Table 1: Examples of Photocatalytic Oxidative [3+2] Cycloaddition
| Phenol Substrate | Alkene Partner | Catalyst | Oxidant | Yield |
|---|---|---|---|---|
| 4-Methoxyphenol | 4-Methoxystyrene | Ru(bpz)₃(PF₆)₂ | (NH₄)₂S₂O₈ | 85% |
| Sesamol | 1,1-Diphenylethylene | Ru(bpz)₃(PF₆)₂ | (NH₄)₂S₂O₈ | 94% |
| 4-Bromophenol | 4-Methoxystyrene | Ru(bpz)₃(PF₆)₂ | (NH₄)₂S₂O₈ | 65% |
Data synthesized from research findings on photocatalytic cycloadditions. nih.gov
Ultrasound-Promoted Green Chemistry Protocols for Dihydrobenzofuran Synthesis
In alignment with the principles of green chemistry, ultrasound irradiation has emerged as a powerful tool for promoting organic reactions. scielo.org.zayoutube.com This technique, often referred to as sonochemistry, accelerates reactions, increases yields, and often allows for milder reaction conditions compared to conventional heating methods. youtube.comnih.gov The underlying principle involves acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid, which generates localized hotspots of intense temperature and pressure. nih.gov
For the synthesis of dihydrobenzofuran derivatives, ultrasound has been successfully applied to promote the Claisen-Schmidt condensation between 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones. scielo.org.za This method produces a series of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives (chalcones) in good to excellent yields. scielo.org.za The benefits of this protocol include significantly reduced reaction times, high yields, mild conditions, and often a non-chromatographic purification process, which minimizes waste and energy consumption. scielo.org.za The use of environmentally benign solvents like water or ethanol (B145695) further enhances the green credentials of this methodology. mdpi.com
Table 2: Ultrasound-Promoted Synthesis of Dihydrobenzofuran Chalcones
| Aromatic Ketone | Solvent | Time (Conventional) | Yield (Conventional) | Time (Ultrasound) | Yield (Ultrasound) |
|---|---|---|---|---|---|
| Acetophenone | Ethanol | 5-6 h | 60% | 30-40 min | 94% |
| 4-Methylacetophenone | Ethanol | 5-6 h | 62% | 30-40 min | 96% |
| 4-Chloroacetophenone | Ethanol | 6-7 h | 58% | 40-50 min | 92% |
Data adapted from studies on ultrasound-promoted synthesis. scielo.org.za
Regioselective Iodination Techniques for Dihydrobenzofuran Systems
Achieving regioselective iodination of the dihydrobenzofuran core is critical for synthesizing 2,3-dihydro-6-iodobenzofuran. Several strategies exist, ranging from direct electrophilic substitution on the pre-formed heterocycle to cyclization reactions that incorporate the iodine atom.
Direct Aromatic Iodination Strategies
Direct iodination of aromatic rings typically requires an electrophilic iodine source and often an oxidizing agent to generate the reactive species. For a substrate like 2,3-dihydrobenzofuran, the electron-donating nature of the ether oxygen activates the aromatic ring towards electrophilic substitution. The directing effects of the alkoxy group and the alkyl portion of the fused ring system will influence the position of iodination.
A common method for aromatic iodination involves using molecular iodine in the presence of an oxidant such as nitric acid or iodic acid. nih.gov A protocol using iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid has been shown to be effective for iodinating deactivated arenes and could be adapted for dihydrobenzofurans. nih.gov Another green approach involves the use of zeolites, which can facilitate direct iodination of heteroaromatics with reagents like I₂ or ICl, potentially offering enhanced selectivity. ic.ac.uk The choice of iodinating agent and reaction conditions is crucial to control the regioselectivity and prevent over-iodination.
Halocyclization Reactions, including Iodocyclization of 2-Allylphenols
Iodocyclization of 2-allylphenol (B1664045) derivatives is a highly effective and atom-economical method for the synthesis of iodinated dihydrobenzofurans. researchgate.net This intramolecular reaction involves the electrophilic addition of an iodine species to the alkene of the allyl group, followed by the nucleophilic attack of the phenolic oxygen to close the five-membered ring. This process typically yields 2-iodomethyl-2,3-dihydrobenzofuran derivatives.
A particularly green version of this reaction uses molecular iodine in water, without any other additives or organic solvents. researchgate.net The reaction proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate, which is then opened by the intramolecular nucleophile. researchgate.net This method provides a direct route to functionalized dihydrobenzofurans where the iodine is incorporated onto the side chain. To obtain aromatic iodination, a 2-allylphenol substrate already containing iodine on the aromatic ring would be required. Additionally, light-driven, metal-free cascade reactions of 2-allylphenols with radical precursors can also lead to the formation of the 2,3-dihydrobenzofuran core under mild conditions. nih.gov
Metal-Assisted and Catalyzed Iodination Procedures
Transition metal catalysis offers powerful tools for C-H functionalization and the formation of carbon-iodine bonds with high selectivity. nih.govrsc.org While direct metal-catalyzed C-H iodination of dihydrobenzofuran is an area of ongoing research, related metal-catalyzed processes can be used to construct the target molecule.
One notable example is the palladium-catalyzed iodine atom transfer cycloisomerization. organic-chemistry.org This reaction utilizes olefin-tethered aryl iodides to produce optically active 2,3-dihydrobenzofurans that bear an alkyl iodide group. organic-chemistry.org This demonstrates the principle of using a metal catalyst to facilitate a cyclization that involves an iodine atom. By starting with an appropriately substituted aryl iodide (e.g., 1-allyl-2-hydroxy-5-iodobenzene), a metal-catalyzed intramolecular cyclization could potentially be employed to form the this compound skeleton. Various transition metals, including rhodium, copper, and nickel, are known to catalyze different types of cyclization and C-O bond-forming reactions to build the dihydrobenzofuran core, which could be applied to iodinated precursors. nih.govrsc.org
Convergent and Divergent Synthetic Routes Towards this compound Analogues
The synthesis of this compound and its analogues can be approached using either convergent or divergent strategies.
A divergent synthesis begins with a common, non-iodinated intermediate, such as 2,3-dihydrobenzofuran. This core structure is then subjected to various functionalization reactions. To obtain the 6-iodo derivative, a regioselective direct aromatic iodination (as described in 2.2.1) would be performed. The selectivity of this step is paramount. From the resulting this compound, the iodine atom can be used as a synthetic handle in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide variety of substituents, thus "diverging" to a library of analogues.
A convergent synthesis , in contrast, involves the preparation of key fragments of the target molecule separately, which are then joined together late in the synthetic sequence. For this compound, a convergent approach might involve the synthesis of an iodinated phenol derivative, such as 4-iodo-2-allylphenol. This iodinated precursor would then undergo an intramolecular cyclization reaction (as described in 2.2.2) to form the final dihydrobenzofuran ring system. For example, a metal-catalyzed reaction could be used to cyclize 2-allyl-4-iodophenol to directly yield this compound. This approach is often more efficient for creating complex analogues, as it allows for modifications to be made to the individual fragments before they are combined.
Diversity-Oriented Synthesis of Libraries Based on 2,3-Dihydrobenzofuran Scaffolds
Diversity-oriented synthesis (DOS) has emerged as a powerful strategy for the creation of collections of structurally diverse small molecules, which are invaluable for the exploration of chemical biology and the discovery of new therapeutic agents. The 2,3-dihydrobenzofuran framework is a prominent scaffold in a multitude of biologically active natural products and synthetic compounds, making it an attractive target for the construction of compound libraries. nih.govresearchgate.net Methodologies for the efficient and divergent synthesis of libraries based on this scaffold are therefore of significant interest in the fields of medicinal and organic chemistry.
A prominent and flexible approach to building libraries of 2,3-dihydrobenzofuran derivatives commences with readily accessible starting materials, notably substituted salicylaldehydes. nih.gov This strategy allows for the systematic introduction of diversity at various points in the synthetic sequence. By employing a building block-based approach, variations in the substituents on the aromatic ring and at the 2- and 3-positions of the dihydrofuran ring can be readily achieved.
While the literature provides broad protocols for the synthesis of 2,3-dihydrobenzofuran libraries, the specific application of these methods to generate a library based on the This compound core can be extrapolated from these established procedures. The presence of the iodine atom at the 6-position offers a valuable handle for further functionalization, for instance, through transition metal-catalyzed cross-coupling reactions, thereby expanding the structural diversity of the library even further.
A generalized synthetic pathway for a library of 6-iodo-2,3-dihydrobenzofuran derivatives, based on established methodologies for other substituted salicylaldehydes, is outlined below. The synthesis would begin with 6-iodosalicylaldehyde, which serves as the foundational building block ensuring the presence of the key iodo-substituent in every member of the library.
The initial step would involve the synthesis of a 2-aryl-6-iodobenzofuran-3-carboxylate intermediate. This can be achieved through a multi-step process starting with the reaction of 6-iodosalicylaldehyde with ethyl 2-diazoacetate, followed by subsequent reactions to introduce the aryl group at the 2-position. The aryl diversity is introduced at this stage by using a variety of aryl boronic acids or aryl halides.
Following the formation of the benzofuran intermediate, a reduction step is employed to yield the desired trans-2,3-dihydrobenzofuran scaffold. Subsequent hydrolysis of the ester and amide coupling with a diverse set of amines introduces another layer of structural variation, leading to a library of 2-aryl-3-carboxamido-6-iodo-2,3-dihydrobenzofurans.
The diversity of the resulting library is dictated by the range of building blocks used in the synthesis. The table below illustrates the potential for diversity by showcasing a hypothetical subset of a library constructed from 6-iodosalicylaldehyde and a selection of commercially available aryl boronic acids and amines.
| Entry | Aryl Group (from Aryl Boronic Acid) | Amine | Final Compound Structure |
| 1 | Phenyl | Piperidine | N-(piperidin-1-ylcarbonyl)-2-phenyl-2,3-dihydro-6-iodobenzofuran |
| 2 | 4-Methoxyphenyl | Morpholine | N-(morpholinocarbonyl)-2-(4-methoxyphenyl)-2,3-dihydro-6-iodobenzofuran |
| 3 | 3-Chlorophenyl | Benzylamine | N-(benzylcarbamoyl)-2-(3-chlorophenyl)-2,3-dihydro-6-iodobenzofuran |
| 4 | 2-Thienyl | Cyclopropylamine | N-(cyclopropylcarbamoyl)-2-(thiophen-2-yl)-2,3-dihydro-6-iodobenzofuran |
This diversity-oriented approach allows for the rapid generation of a multitude of analogues with varying steric and electronic properties. The resulting library of This compound derivatives can then be screened for biological activity, and the iodine handle on the scaffold can be utilized for post-synthesis modifications to further optimize any identified lead compounds.
Detailed research findings on analogous 2,3-dihydrobenzofuran libraries have demonstrated the robustness of this synthetic approach, consistently yielding products in good yields and purities. nih.gov The reaction conditions are generally mild and tolerant of a wide range of functional groups on the building blocks, which is a crucial aspect for the successful implementation of a diversity-oriented synthesis strategy.
The table below summarizes the key steps and the points of diversification in the proposed synthesis of a This compound library.
| Step | Description | Point of Diversification |
| 1 | Formation of 3-carboxyfunctionalized benzofuran | Introduction of the aryl group at the 2-position |
| 2 | Reduction of the benzofuran ring | - |
| 3 | Amide coupling | Introduction of the amine component |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,3 Dihydro 6 Iodobenzofuran
Reactivity Profile of the Aryl Iodide Moiety
The presence of an iodine atom on the aromatic ring of the 2,3-dihydrobenzofuran (B1216630) scaffold is the primary determinant of its chemical reactivity. The carbon-iodine bond is the most reactive and weakest among the carbon-halogen bonds, making iodide an excellent leaving group in both nucleophilic substitution and metal-catalyzed reactions.
Influence of Iodine as an Electron-Withdrawing Substituent
Halogens, including iodine, exhibit a dual electronic effect on aromatic rings. They are electron-withdrawing through the inductive effect due to their electronegativity, and electron-donating via the resonance effect, owing to their lone pairs of electrons. uci.edu For halogens, the inductive effect generally outweighs the resonance effect, causing them to act as deactivating groups in the context of electrophilic aromatic substitution. uci.edulibretexts.org The electron-withdrawing nature of the iodine atom in 2,3-dihydro-6-iodobenzofuran decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to the unsubstituted 2,3-dihydrobenzofuran. libretexts.org
Conversely, this inductive withdrawal of electrons makes the carbon atom directly bonded to the iodine more electrophilic, facilitating nucleophilic attack. fiveable.me This enhanced electrophilicity, combined with the fact that the iodide ion is an excellent leaving group, is a cornerstone of the compound's utility in cross-coupling chemistry. fiveable.me The stabilization of a transition state by electron-withdrawing groups can also play a role in certain radical reactions involving the abstraction of the iodine atom. nih.gov
Participation in Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org Substituents on the ring influence both the reaction rate and the regioselectivity of the substitution. libretexts.org
In this compound, two directing groups are present: the iodo group at the C-6 position and the dihydrofuran ring's oxygen atom, which is part of an ether linkage to the aromatic ring at C-7a.
Iodo Group: As a halogen, the iodo group is a deactivating but ortho, para-directing substituent. uci.edulibretexts.org It directs incoming electrophiles to the positions ortho (C-5 and C-7) and para (no position available) to itself.
Alkoxy Group (dihydrofuran ether linkage): The oxygen atom of the dihydrofuran ring acts as a powerful activating group and is also an ortho, para-director. It strongly directs incoming electrophiles to the C-7 and C-5 positions.
Both the activating alkoxy group and the deactivating iodo group direct incoming electrophiles to the same positions (C-5 and C-7). Since the activating effect of the oxygen atom is significantly stronger than the deactivating effect of the iodine, electrophilic aromatic substitution on this compound is expected to proceed, with substitution occurring preferentially at the C-5 and C-7 positions.
Metal-Catalyzed Cross-Coupling Transformations of the Iodo Group
The C-I bond in this compound is highly amenable to oxidative addition to low-valent transition metal centers, which is the key initiation step for a multitude of powerful cross-coupling reactions. This has made the compound a versatile building block for the synthesis of more complex, substituted benzofuran (B130515) derivatives.
Palladium-Catalyzed Reactions (e.g., Sonogashira, Suzuki)
Palladium catalysis is a dominant tool for forming new carbon-carbon bonds, and aryl iodides are among the most reactive substrates for these transformations.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling process that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper co-catalysts. wikipedia.orglibretexts.org This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orgresearchgate.net The synthesis of various benzofuran derivatives relies on the Sonogashira coupling of ortho-halophenols with terminal alkynes, followed by cyclization. researchgate.netlookchem.com For a pre-formed substrate like this compound, the reaction directly attaches an alkynyl group at the C-6 position.
Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound (typically a boronic acid or ester) using a palladium catalyst and a base. wikipedia.orglibretexts.org It is one of the most widely used C-C bond-forming reactions due to its mild conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups. wikipedia.orgnih.gov The reaction of this compound with various aryl or vinyl boronic acids provides a direct route to 6-aryl or 6-vinyl substituted dihydrobenzofurans. The mechanism involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
| Reaction Type | Aryl Iodide Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Sonogashira | o-Iodoanisole | Terminal Alkyne | PdCl2(PPh3)2 (2 mol%), CuI (1 mol%) | Et3N | High | nih.gov |
| Sonogashira | Iodobenzene | Phenylacetylene | Au/CeO2 (heterogeneous) | - | - | wikipedia.org |
| Sonogashira | 2-Iodoresorcinol | Terminal Alkyne | Pd(PPh3)Cl2 (5 mol%), CuI (5 mol%) | - | 68-93% | researchgate.net |
| Suzuki | Aryl Halide | Organoboron Species | Pd Catalyst (e.g., Pd(PPh3)4) | Base (e.g., K2CO3) / Toluene, THF | General | wikipedia.org |
| Suzuki | (Z)-β-enamido triflate | Arylboronic acid | Pd(dppf)Cl2 | - | - | beilstein-journals.org |
Copper-Mediated Cross-Coupling and N-Arylation Reactions
While palladium catalysis is prevalent, copper-mediated reactions offer a complementary and sometimes superior alternative, particularly for forming carbon-heteroatom bonds. The Ullmann condensation, a classical copper-promoted reaction, is used for synthesizing diaryl ethers, thioethers, and N-aryl amines. Modern variations of these reactions often use copper catalysts with ligands under milder conditions.
Copper catalysts are effective for the coupling of aryl iodides with a range of nucleophiles. For instance, copper-catalyzed protocols enable the synthesis of benzofurans from o-iodophenols and other precursors. organic-chemistry.org These reactions can proceed through various mechanisms, sometimes involving radical pathways initiated by a single electron transfer between the substrate and the copper catalyst. rsc.orgnih.govsemanticscholar.org
A key application is N-arylation, the formation of a C-N bond between an aryl halide and an amine, amide, or other nitrogen nucleophile. nih.gov this compound can serve as the aryl donor in such reactions, coupling with various nitrogen-containing compounds to produce 6-amino-dihydrobenzofuran derivatives, which are important structures in medicinal chemistry.
| Reaction Type | Substrate | Reagents | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzofuran Synthesis | o-Iodophenols | Acyl Chlorides, Phosphorus Ylides | CuBr, 1,10-phenanthroline | Cs2CO3, DMSO, 90°C | Moderate to Good | organic-chemistry.org |
| Intramolecular C-O Coupling | 2-(benzo[b]thiophen-2-yl)phenol | - | Cu(OAc)2 | Cs2CO3, Toluene, 120°C | 64-91% | rsc.orgnih.gov |
| C-C Coupling | o-Iodophenols | Aryl Acetylenes | CuI | Pyridine, 120°C | Good | researchgate.net |
Advanced C-H Bond Functionalization and Cross-Coupling Strategies
Modern synthetic chemistry has increasingly focused on C-H bond functionalization, a powerful strategy that forms C-C or C-heteroatom bonds by directly transforming a C-H bond, thus avoiding the need for pre-functionalized substrates. beilstein-journals.org This approach offers greater atom and step economy compared to traditional cross-coupling methods. beilstein-journals.org
For a molecule like this compound, C-H functionalization can be applied to the C-H bonds of the aromatic ring or the dihydrofuran moiety. nih.govhw.ac.uk These reactions are often catalyzed by transition metals like palladium or rhodium and can be directed by existing functional groups to achieve high regioselectivity. nih.gov For example, a palladium-catalyzed intermolecular Heck-type sp2 C-H functionalization could be used to further diversify the dihydrobenzofuran structure after initial synthesis via C-H activation pathways. nih.gov
These advanced strategies can be used sequentially or in tandem with the cross-coupling of the iodo group. A synthetic route could involve a C-H arylation at the C-7 position, followed by a Suzuki or Sonogashira coupling at the C-6 iodo position, allowing for the rapid construction of highly functionalized and complex dihydrobenzofuran cores.
Intramolecular Cyclization Pathways and Rearrangements
The presence of the iodo group on the aromatic ring of this compound opens up possibilities for intramolecular cyclization reactions, which are crucial for the synthesis of complex fused polycyclic systems. These reactions often proceed through radical or metal-catalyzed pathways.
While direct examples of intramolecular cyclization starting from this compound are not extensively documented, analogous transformations provide a strong basis for predicting its reactivity. A prominent method for forming fused ring systems from similar aryl halides is through intramolecular radical cyclization. For instance, a visible-light-promoted intramolecular reductive cyclization protocol has been developed for the synthesis of functionalized indolines and 2,3-dihydrobenzofurans. nih.govnih.gov This approach, which utilizes tris(trimethylsilyl)silane, operates in the absence of a transition metal and an additional photocatalyst. nih.gov Such a strategy could foreseeably be adapted to derivatives of this compound, where a suitably placed reactive group on the furan (B31954) ring or at the 2- or 3-position could cyclize onto the aromatic ring, displacing the iodine atom and forming a new ring.
The synthesis of natural products often involves the construction of polycyclic systems, and various strategies have been developed to achieve this. nih.gov For example, a combination of an aza-Prins reaction and electrocyclic ring opening has been used to construct highly fused tetracyclic compounds. nih.gov In the context of this compound, the iodo group could serve as a handle for palladium-catalyzed cross-coupling reactions to introduce a side chain, which could then undergo an intramolecular cyclization to build a fused polycyclic framework. The synthesis of functionalized polycyclic fused indoline (B122111) frameworks through cycloaddition reactions of indoles also highlights the diverse strategies available for constructing complex heterocyclic systems. nih.gov
The iodine atom in this compound can participate in the formation of iodonium (B1229267) ion intermediates, which are key in various electrophilic cyclization reactions. While mechanistic studies specifically on this compound are limited, the behavior of analogous systems provides significant insight. For example, the iodonium ion-induced cyclization of ortho-hydroxystilbenes to form 3-aryl-2,3-dihydrobenzofurans has been investigated. In this process, an electrophilic iodine source activates an olefinic bond to form an iodonium ion intermediate. Subsequent nucleophilic attack by a phenolic hydroxyl group leads to the formation of the dihydrobenzofuran ring. The reaction conditions, particularly the presence of acids or alcohols versus alkaline and non-alcoholic solvents, can influence whether aryl migration or β-elimination occurs, leading to different final products.
The stability and reactivity of iodonium ions are central to these transformations. Mechanistic studies on spirocyclic iodonium(III) ylides in radiofluorination reactions have shown that fluoride-iodonium(III) adduct intermediates are highly activated and regioselective. Computational modeling of these pathways indicates that reductive elimination at the iodine(III) center is a key step. These findings underscore the versatility of iodonium ion chemistry in forming new bonds and facilitating complex molecular rearrangements.
Oxidative Transformations of the Dihydrobenzofuran Ring System
The dihydrobenzofuran ring system is susceptible to oxidative transformations, which can lead to a variety of products, including quinones, ring-opened derivatives, and further oxidized heterocyclic systems. The nature of the oxidant and the reaction conditions play a crucial role in determining the outcome of these reactions.
While specific studies on the oxidation of this compound are not prevalent, research on related benzofurans offers valuable insights. For instance, the biomimetic oxidation of benzofurans using hydrogen peroxide catalyzed by Mn(III) porphyrins, which model cytochrome P450 enzymes, has been reported. mdpi.com This process is believed to proceed through the formation of reactive epoxides at the 2,3-double bond of the furan ring. mdpi.com These epoxides can then undergo further reactions, such as rearrangement to benzofuranones or ring-opening. mdpi.com In the case of a dihydrobenzofuran, oxidation could potentially occur at the benzylic positions (2- and 3-positions) or on the aromatic ring, influenced by the electronic effects of the iodo substituent.
Another relevant transformation is the oxidative generation of isobenzofurans from phthalans, which can then undergo intermolecular cycloadditions to form oxygen-bridged polycycles. chemrxiv.org This suggests that under certain oxidative conditions, the dihydrobenzofuran ring could be a precursor to more reactive intermediates. Furthermore, studies on the oxidation of 3-arylbenzofuran-2(3H)-ones have demonstrated that these compounds can undergo oxidative dimerization or conversion to 2-hydroxybenzophenones. researchgate.netbeilstein-journals.org These transformations highlight the diverse oxidative pathways available to the benzofuranone core, which could be a potential oxidation product of the dihydrobenzofuran ring.
The following table summarizes the types of products that could be expected from the oxidation of the 2,3-dihydrobenzofuran ring system based on analogous reactions.
| Oxidant/Catalyst System | Potential Product Type from Dihydrobenzofuran Core | Reference for Analogy |
| Mn(III) Porphyrins / H₂O₂ | Dihydroxy-dihydrobenzofuran, Ring-opened products | mdpi.com |
| DDQ / Mn(OAc)₃ | Isobenzofuran intermediates for cycloadditions | chemrxiv.org |
| PCC / H₅IO₆ | Benzofuranone derivatives | researchgate.net |
| Autooxidation of THF | 2-Hydroxybenzophenone derivatives (via ring opening) | beilstein-journals.org |
Kinetic and Thermodynamic Studies of Key Reaction Steps
A technical report details the ideal-gas thermodynamic properties for 2,3-benzofuran and 2,3-dihydrobenzofuran based on calorimetric measurements. osti.gov This study also employed group-additivity estimation methods to determine the Gibbs energies of formation for reactants, intermediates, and products in the hydrodeoxygenation (HDO) of 2,3-benzofuran. osti.gov Thermodynamic equilibria calculations for the 2,3-benzofuran/2,3-dihydrobenzofuran/hydrogen system were compared with kinetic studies to understand the interplay between thermodynamics and kinetics in the HDO process. osti.gov Such data for the unsubstituted ring system provides a baseline for estimating the thermodynamic properties of this compound, where the iodo substituent would primarily influence the enthalpy of formation. The NIST WebBook also provides thermochemical data for 2,3-dihydrobenzofuran. nist.gov
The following table presents key thermodynamic parameters for 2,3-dihydrobenzofuran, which can serve as an approximation for understanding the thermodynamics of its 6-iodo derivative.
| Property | Value for 2,3-dihydrobenzofuran |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -69.5 ± 1.5 kJ/mol |
| Standard Molar Entropy (gas, 298.15 K) | 338.4 ± 3.4 J/mol·K |
| Standard Molar Heat Capacity (gas, 298.15 K) | 148.6 ± 1.5 J/mol·K |
Data sourced from NIST WebBook, based on the work of Steele and Chirico, 1990. osti.govnist.gov
Kinetic studies on reactions involving the dihydrobenzofuran scaffold would be essential for optimizing reaction conditions and understanding reaction mechanisms. For instance, determining the rate constants for the individual steps in a multi-step synthesis of a fused polycyclic system from this compound would allow for the identification of the rate-determining step and facilitate the rational design of more efficient synthetic routes.
Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights of 2,3 Dihydro 6 Iodobenzofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within 2,3-dihydro-6-iodobenzofuran.
Proton NMR (¹H NMR) for Stereochemical Assignment and Coupling Analysis
The ¹H NMR spectrum of this compound provides precise information about the electronic environment and connectivity of the hydrogen atoms. The dihydrofuran portion of the molecule features two aliphatic protons at the C2 and C3 positions. These typically appear as distinct triplets due to coupling with each other. The protons on the aromatic ring are influenced by the electron-withdrawing nature of the iodine atom and the electron-donating ether oxygen. This results in a specific splitting pattern that allows for the unambiguous assignment of each aromatic proton.
Key features in the ¹H NMR spectrum include:
Aliphatic Protons: The protons at C2 (adjacent to the oxygen) are expected to be deshielded and appear further downfield compared to the C3 protons. Both signals would present as triplets due to vicinal coupling (³JHH) with each other.
Aromatic Protons: The aromatic region would display signals for the three protons at the C4, C5, and C7 positions. The iodine at C6 significantly influences the chemical shift of the adjacent protons at C5 and C7.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~4.6 | Triplet | ~8.5 |
| H-3 | ~3.2 | Triplet | ~8.5 |
| H-4 | ~6.7 | Doublet | ~8.0 |
| H-5 | ~7.2 | Doublet of doublets | ~8.0, ~1.5 |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum is essential for mapping the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment. The carbon atom directly bonded to the iodine (C6) is expected to show a signal at a characteristic upfield position due to the heavy atom effect, a phenomenon that helps in its direct identification. The other aromatic and aliphatic carbons can be assigned based on established chemical shift predictions for similar benzofuran (B130515) structures. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~71 |
| C-3 | ~30 |
| C-3a | ~129 |
| C-4 | ~110 |
| C-5 | ~135 |
| C-6 | ~86 |
| C-7 | ~120 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structure Confirmation
To unequivocally confirm the structure and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. science.govemerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-2 and H-3 protons, confirming their vicinal relationship. It would also show correlations between adjacent aromatic protons, such as H-4 and H-5. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This allows for the direct assignment of carbon signals for C2, C3, C4, C5, and C7 based on their known proton assignments.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision, typically to within a few parts per million (ppm). longdom.org This accuracy allows for the determination of the elemental formula of this compound (C₈H₇IO) by distinguishing it from other molecules with the same nominal mass. nih.gov
Upon ionization, the molecule undergoes fragmentation, and the resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion peak [M]⁺ would be prominent. Key fragmentation pathways would likely involve the loss of the iodine atom or cleavage of the dihydrofuran ring.
Table 3: Predicted HRMS Fragments for this compound
| Fragment Ion | Proposed Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | [C₈H₇IO]⁺ | 259.9593 |
| [M-I]⁺ | [C₈H₇O]⁺ | 119.0497 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| Aromatic C=C | Stretch | 1600-1450 |
| Aryl-O Ether | C-O Stretch (asymmetric) | 1270-1230 |
Applications in Reaction Monitoring and Stereoisomer Differentiation
Advanced spectroscopic techniques are not only used for static structural elucidation but also for dynamic studies of chemical processes.
Reaction Monitoring: NMR spectroscopy is an invaluable tool for real-time reaction monitoring. magritek.comresearchgate.net The synthesis of this compound can be followed by acquiring NMR spectra at regular intervals. This allows chemists to track the consumption of reactants and the formation of the product, providing insights into reaction kinetics, identifying potential intermediates, and determining the optimal reaction endpoint. magritek.com
Stereoisomer Differentiation: While this compound itself is achiral, derivatives with substituents on the dihydrofuran ring can exist as stereoisomers (e.g., cis/trans diastereomers). NMR spectroscopy is particularly adept at distinguishing between such isomers. The magnitude of the vicinal coupling constant (³J) between protons on the stereogenic centers (C2 and C3) is often different for cis and trans isomers, providing a reliable method for stereochemical assignment. researchgate.net For example, in many five-membered ring systems, the ³J(cis) value is typically larger than the ³J(trans) value, allowing for a clear differentiation.
Strategic Applications of 2,3 Dihydro 6 Iodobenzofuran in Modern Organic Synthesis
Role as a Versatile Building Block for Complex Organic Molecules
The primary value of 2,3-dihydro-6-iodobenzofuran in organic synthesis lies in its function as a versatile building block. The iodine substituent on the aromatic ring serves as a highly effective functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Aryl iodides are well-established as superior substrates in many palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst, often under mild conditions. nih.govfiveable.me
This reactivity enables chemists to employ this compound in several cornerstone synthetic transformations:
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to introduce new aryl, heteroaryl, or vinyl groups. nih.gov This is one of the most widely used methods for constructing biaryl structures.
Heck-Mizoroki Reaction: Coupling with alkenes to form substituted olefins, providing a route to extend carbon chains and create complex unsaturated systems. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to produce arylalkynes, which are important precursors for many conjugated systems and heterocyclic compounds. nih.gov
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines, leading to the synthesis of arylamines.
Ullmann Condensation: A copper-catalyzed reaction for forming carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. nih.gov
The ability to participate in these diverse reactions allows for the systematic and modular construction of complex molecules, where the 2,3-dihydrobenzofuran (B1216630) core can be intricately decorated with desired substituents.
Table 1: Key Cross-Coupling Reactions Utilizing the Aryl-Iodide Moiety
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Pd(0) catalyst + Base | C-C (sp²-sp²) | 6-Aryl-2,3-dihydrobenzofuran |
| Heck-Mizoroki Reaction | Alkene (e.g., H₂C=CHR) | Pd(0) catalyst + Base | C-C (sp²-sp²) | 6-Vinyl-2,3-dihydrobenzofuran derivative |
| Sonogashira Coupling | Terminal Alkyne (e.g., H-C≡C-R) | Pd(0) catalyst + Cu(I) cocatalyst + Base | C-C (sp²-sp) | 6-Alkynyl-2,3-dihydrobenzofuran |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd(0) catalyst + Base | C-N | 6-(Amino)-2,3-dihydrobenzofuran |
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds and Derivatives
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Consequently, derivatives of this core are prevalent in a wide range of biologically active compounds and natural products. researchgate.netacs.org this compound serves as a crucial intermediate for accessing novel derivatives with therapeutic potential.
For example, research into potent and selective cannabinoid receptor 2 (CB2) agonists, aimed at treating neuropathic pain, has utilized the 2,3-dihydrobenzofuran scaffold. nih.gov The synthesis of a library of such compounds often involves a palladium-catalyzed cross-coupling reaction as a key step to introduce diversity. nih.gov The 6-iodo precursor is ideal for this purpose, allowing for the exploration of various substituents at this position to optimize binding affinity and selectivity.
Furthermore, the scaffold has been explored for its utility in developing inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for anti-inflammatory and cancer therapies. nih.gov The development of new mPGES-1 inhibitors has been achieved by using 2,3-dihydrobenzofuran derivatives as a chemical platform. nih.gov The iodinated version of this platform provides a direct route to functionalize the molecule and explore its biological activity.
Precursor for the Development of Agrochemicals
The biological activity of benzofuran (B130515) derivatives extends beyond pharmaceuticals into the realm of agrochemicals. Natural and synthetic benzofurans have demonstrated notable insecticidal and antifeedant properties. mdpi.com For instance, certain natural dihydrobenzofurans have been shown to be effective antifeedants against insect larvae. mdpi.com This inherent bioactivity makes the 2,3-dihydrobenzofuran skeleton an attractive starting point for the development of new crop protection agents.
This compound can be used as a precursor to synthesize a range of derivatives for screening as potential insecticides or herbicides. A patent for dihydrobenzofuran derivatives as insecticidal compounds highlights the interest in this chemical class for agricultural applications. google.com The versatility of the iodo-group allows for the creation of diverse chemical libraries, increasing the probability of discovering novel compounds with potent and selective agrochemical activity.
Synthetic Utility in the Construction of Advanced Functional Materials
The unique electronic and photophysical properties of fused-ring heterocyclic systems have made them valuable components in the field of materials science. Benzofuran derivatives, in particular, are utilized in the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.com These materials often rely on extended π-conjugated systems to facilitate charge transport. alfa-chemistry.com
The synthesis of these conjugated polymers and complex organic molecules frequently employs palladium-catalyzed cross-coupling reactions to link aromatic units together. acs.orgacs.org Aryl iodides are highly sought-after starting materials in this context due to their high reactivity, which often leads to higher yields and cleaner reactions compared to their bromide or chloride counterparts. rsc.org this compound can, therefore, be used as a monomer or a key building block in the synthesis of novel organic electronic materials, where the dihydrobenzofuran unit can be incorporated to fine-tune the material's electronic properties, solubility, and stability. alfa-chemistry.comnih.gov
Table 2: Potential Applications of this compound Derivatives
| Application Area | Target Scaffold/Molecule Class | Role of this compound |
|---|---|---|
| Medicinal Chemistry | CB2 Receptor Agonists, mPGES-1 Inhibitors | Key intermediate for introducing diverse functional groups at the 6-position. |
| Agrochemicals | Insecticides, Antifeedants | Precursor for synthesizing libraries of derivatives for bioactivity screening. |
| Materials Science | Organic Semiconductors (for OLEDs, OFETs) | Building block for constructing π-conjugated systems via cross-coupling reactions. |
Facilitation of Structure-Activity Relationship (SAR) Studies through Derivatization and Functionalization
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and the development of agrochemicals. These studies involve synthesizing a series of related compounds (analogs) to systematically probe how changes in molecular structure affect biological activity. The goal is to identify the key structural features responsible for the desired effect and to optimize the lead compound's potency, selectivity, and pharmacokinetic properties.
This compound is an ideal platform for facilitating SAR studies. Its reactive iodine atom allows medicinal chemists to rapidly and efficiently generate a library of analogs with diverse substituents at the 6-position using the robust cross-coupling methodologies described previously. By varying the size, electronics, and polarity of the group at this position, researchers can gain a detailed understanding of the steric and electronic requirements for interaction with a biological target. This systematic approach is crucial for transforming a preliminary "hit" compound into a viable drug candidate or a commercial agrochemical. nih.gov
Exploration of Biological Activities of 2,3 Dihydro 6 Iodobenzofuran Derivatives Excluding Clinical Human Trial Data
In Vivo Animal Model Studies for Efficacy and Biological Mechanisms
Following promising in vitro results, lead compounds are often advanced to in vivo animal models to assess their efficacy and further understand their biological effects in a whole-organism context.
Derivatives of benzofuran (B130515) have been evaluated for their anti-inflammatory and analgesic properties in various animal models. nih.govpjps.pk A recent study specifically explored the anti-inflammatory potential of five iodobenzofuran derivatives (2a-e ) using a carrageenan-induced paw edema model in rats. nih.gov This model is a standard for evaluating acute inflammation. njppp.com
The results demonstrated that the tested iodobenzofuran derivatives possessed potent anti-inflammatory activity. nih.gov Notably, compounds 2b and 2c exhibited vigorous activity that surpassed the reference drug, diclofenac. nih.gov These compounds showed higher inhibition rates, particularly in the early phase of the inflammatory response (30-90 minutes). nih.gov In silico molecular docking studies supported these findings, suggesting the compounds interact favorably with cyclooxygenase-1 (COX-1) and COX-2 enzymes, key mediators of inflammation. nih.gov The binding energies for the derivatives with COX-1 and COX-2 were found to be stronger than that of diclofenac. nih.gov
In other studies, a rigid benzofuran dihydroxy chalcone derivative demonstrated significant antinociceptive and anti-inflammatory effects in both formalin and hot plate tests in mice, suggesting that structural modifications of the benzofuran scaffold can lead to potent dual-action agents. nih.gov
Table 2: In Vivo Anti-inflammatory Activity of Iodobenzofuran Derivatives Data adapted from a study on iodobenzofuran derivatives in a carrageenan-induced edema model.
| Compound | Inhibition of Edema (%) vs. Control | Reference Drug (Diclofenac) Inhibition (%) |
|---|---|---|
| Compound 2b | Significantly Higher than Diclofenac | Reference Value |
| Compound 2c | Significantly Higher than Diclofenac | Reference Value |
The benzofuran scaffold is a fundamental structural unit in many biologically active compounds and has been identified as a useful pharmacophore for developing new antimicrobial and antitubercular drugs. nih.gov Derivatives have shown excellent in vitro and in vivo activities against both drug-sensitive and drug-resistant pathogens. nih.gov
While specific in vivo data for 2,3-dihydro-6-iodobenzofuran was not found, studies on related structures are informative. For instance, certain 6-iodoquinazoline derivatives have been screened for antitubercular activity against Mycobacterium tuberculosis. cabidigitallibrary.orgresearchgate.net In one such study, 4-alkylthio derivatives of 6-iodoquinazoline were found to be active, whereas the 4-alkyloxy derivatives were inactive, highlighting the importance of specific structural features for activity. cabidigitallibrary.orgresearchgate.net
Another study on 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, which were active in vitro against Mycobacterium tuberculosis H37Rv, were advanced to in vivo testing in mice. nih.gov This study determined safe and effective dose ranges and confirmed the antitubercular potential in a living system. nih.gov These findings underscore the potential of heterocyclic compounds, including those with iodo-substitutions, as candidates for further development into novel antitubercular agents.
Investigation of Anticancer Potential
While direct studies on the anticancer potential of this compound are not extensively documented in publicly available research, the broader class of halogenated benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives has demonstrated significant cytotoxic activity against various cancer cell lines. nih.govsemanticscholar.org The introduction of a halogen atom, such as chlorine, bromine, or iodine, into the benzofuran ring is a common strategy in medicinal chemistry to enhance anticancer activity. nih.gov Halogens can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, they can form halogen bonds, which are non-covalent interactions that can influence drug-target binding affinity. nih.gov
Research on related halogenated benzofuran derivatives has provided insights into their potential as anticancer agents. For instance, studies on dihydrobenzofuran neolignans have shown significant cytotoxic effects against a panel of human cancer cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer). nih.gov The IC50 values for these compounds ranged from 0.16 to 18.62 μM, indicating potent activity. nih.gov
In one study, a series of benzofuran derivatives were synthesized and evaluated for their in vitro anticancer activity. While not specifically 6-iodo-2,3-dihydrobenzofurans, these studies provide a basis for understanding how substitutions on the benzofuran ring system can impact cytotoxicity. The data from such studies can be used to infer the potential activity of unexplored derivatives.
| Compound Type | Cell Line | IC50 (µM) |
| Dihydrobenzofuran neolignans | HL-60 | 0.16 - 18.62 |
| Dihydrobenzofuran neolignans | SMMC-7721 | 0.16 - 18.62 |
| Dihydrobenzofuran neolignans | A-549 | 0.16 - 18.62 |
| Dihydrobenzofuran neolignans | MCF-7 | 0.16 - 18.62 |
| Dihydrobenzofuran neolignans | SW-480 | 0.16 - 18.62 |
The anticancer potential of 2,3-dihydrobenzofuran derivatives has also been linked to the inhibition of enzymes such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which is involved in inflammation and cancer. nih.gov Molecular docking studies have been employed to design and select potential inhibitors, leading to the identification of compounds with activity in the low micromolar range. nih.gov
Assessment of Neuropathic Pain Models in Rodents
The 2,3-dihydrobenzofuran scaffold has also been investigated for its potential in treating neuropathic pain. A series of novel 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective cannabinoid receptor 2 (CB2) agonists. nih.gov The CB2 receptor is an emerging target for the treatment of neuropathic pain because its activation can suppress neuroinflammation. nih.gov
In a notable study, a series of these derivatives were evaluated for their efficacy in a rodent model of neuropathic pain. The compounds were tested for their ability to alleviate mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful. The results demonstrated that these compounds exhibited significant antiallodynic effects.
For instance, one of the most selective compounds, MDA7, and its active enantiomer, MDA104, were shown to be potent at the CB2 receptor. nih.gov Another compound from the series, MDA42, also demonstrated potent activity at the CB2 receptor and was effective in a model of neuropathic pain, with activity in the same range as MDA7. nih.gov Preliminary absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies for MDA7 did not reveal any significant issues. nih.gov
| Compound | Target | In Vivo Model | Observed Effect |
| MDA7 | CB2 Agonist | Rodent Neuropathic Pain | Antiallodynic |
| MDA104 (S enantiomer of MDA7) | CB2 Agonist | Not specified | Active enantiomer |
| MDA42 | CB2 Agonist | Rodent Neuropathic Pain | Antiallodynic |
These findings suggest that 2,3-dihydrobenzofuran derivatives that act as CB2 agonists are promising candidates for the development of new treatments for neuropathic pain.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses of Modified Analogues
The biological activity of 2,3-dihydrobenzofuran derivatives is highly dependent on the nature and position of substituents on the scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
In the context of anticancer activity, the presence of a halogen at various positions of the benzofuran ring has been shown to be beneficial. nih.gov The position of the halogen is a critical determinant of its biological activity. nih.gov For instance, in a series of halogenated benzofuran derivatives, a bromine atom attached to the methyl group at the 3-position resulted in remarkable cytotoxic activity against leukemia cell lines. nih.gov
For the 2,3-dihydro-1-benzofuran derivatives acting as CB2 agonists in neuropathic pain models, SAR studies have revealed key structural features necessary for potent activity. The stereochemistry at the asymmetric carbon atom in the dihydrofuran ring was found to be important, with the S enantiomer of compound MDA7 (MDA104) being the active form. nih.gov Modifications at other positions of the scaffold were also explored to understand their impact on CB2 receptor binding and functional activity. nih.gov
The exploration of different substituents on the 2,3-dihydrobenzofuran core allows for the fine-tuning of its structure-property relationship (SPR). This includes optimizing properties such as solubility, metabolic stability, and bioavailability, which are critical for the development of a successful drug candidate. The preliminary ADMET studies conducted on compound MDA7 are an example of how SPR is assessed to ensure the "drug-like" properties of these analogues. nih.gov
Future Research Directions and Challenges in 2,3 Dihydro 6 Iodobenzofuran Chemistry
Development of More Sustainable and Atom-Economical Synthetic Pathways
A primary challenge in contemporary organic synthesis is the development of environmentally benign and efficient methodologies. Future research concerning 2,3-dihydro-6-iodobenzofuran will undoubtedly focus on green chemistry principles.
Current synthetic routes often rely on multi-step procedures that may involve stoichiometric reagents and generate significant waste. The development of one-pot syntheses and domino reactions represents a significant goal. rsc.org For instance, strategies that combine cyclization and iodination in a single operation would be highly desirable. Furthermore, exploring the use of sustainable reaction media, such as water or bio-based solvents, is a critical area of investigation.
Recent advancements in synthetic methodology offer promising avenues. The application of ultrasound irradiation, which can accelerate reactions and improve yields under milder conditions, has been successfully used for the synthesis of other dihydrobenzofuran derivatives and could be adapted. scielo.org.za Similarly, visible-light-mediated synthesis offers a sustainable approach for constructing and functionalizing heterocyclic systems, including dihydrobenzofurans. mdpi.comscilit.com These methods often proceed under mild conditions, reducing energy consumption and avoiding harsh reagents.
Atom-economical reactions, such as Catellani-type strategies that allow for the convergent synthesis of complex molecules from simple precursors, are also a key research direction. rsc.org Developing such a strategy for this compound would enable the efficient annulation of aryl iodides with epoxides, maximizing the incorporation of all atoms from the starting materials into the final product.
Table 1: Comparison of Conventional vs. Potential Sustainable Synthetic Approaches
| Feature | Conventional Methods | Future Sustainable Methods |
|---|---|---|
| Energy Source | Thermal heating | Ultrasound, Visible Light |
| Reagents | Often stoichiometric, harsh | Catalytic, mild |
| Solvents | Volatile organic compounds | Water, deep eutectic solvents, bio-solvents |
| Atom Economy | Moderate to low | High (e.g., [4+1] annulation, Catellani) rsc.org |
| Waste Generation | Significant | Minimized |
Exploration of Novel Catalytic Systems for Regio- and Stereoselective Functionalization
The iodine atom at the C6 position of this compound is a versatile functional group, ideal for transformations like Sonogashira, Heck, and Suzuki cross-coupling reactions. nih.gov However, future research must also focus on the direct functionalization of other positions on the dihydrobenzofuran ring to create more complex and diverse analogues.
A significant challenge lies in achieving high regio- and stereoselectivity. The development of novel catalytic systems is paramount to overcoming this hurdle. Transition-metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in the synthesis of dihydrobenzofuran derivatives. nih.govorganic-chemistry.org Future work should explore the application of these catalysts for C-H activation and functionalization of the this compound core. nih.gov This would allow for the direct introduction of functional groups without the need for pre-functionalized substrates.
Enantioselective synthesis is another critical frontier, as the biological activity of chiral molecules is often dependent on their stereochemistry. acs.org Organocatalysis, using chiral phosphoric acids or aminocatalysts, has emerged as a powerful tool for asymmetric synthesis. nih.gov Exploring organocatalytic [3+2] cycloaddition reactions or intramolecular additions could provide access to enantioenriched this compound derivatives. organic-chemistry.orgacs.org The development of catalysts that can control both regioselectivity and stereoselectivity in a single transformation remains a significant but highly rewarding goal.
Table 2: Potential Catalytic Systems for Advanced Functionalization
| Catalytic System | Target Transformation | Potential Outcome |
|---|---|---|
| Rhodium(III) Catalysis | C-H Activation/Annulation | Access to polycyclic derivatives organic-chemistry.org |
| Palladium/Chiral Ligand | Asymmetric Heck/Tsuji-Trost | Chiral 2- and 3-substituted analogues organic-chemistry.org |
| Chiral Phosphoric Acid | Asymmetric [3+2] Cycloaddition | Highly functionalized, enantioenriched cores acs.orgnih.gov |
Advanced Mechanistic Probes Using Real-time Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. Traditional methods of mechanistic investigation, which rely on the isolation and characterization of intermediates, are often insufficient for studying rapid or complex reaction pathways.
The application of advanced, real-time spectroscopic techniques presents a significant opportunity to gain deeper mechanistic insights into the synthesis and functionalization of this compound. Techniques such as in-situ NMR spectroscopy, Raman spectroscopy, and mass spectrometry allow for the continuous monitoring of reactant consumption, product formation, and the appearance of transient intermediates. nih.govresearchgate.netshimadzu.commpg.de
By coupling these real-time monitoring techniques with continuous-flow processing, researchers can rapidly screen reaction parameters (e.g., temperature, pressure, catalyst loading) to identify optimal conditions. nih.gov This approach not only accelerates reaction optimization but also provides high-quality kinetic data that can be used to build detailed mechanistic models. For catalytic reactions, these techniques can help elucidate the structure of active catalytic species and map out entire catalytic cycles.
Computational Design and Prediction of Novel 2,3-Dihydrobenzofuran (B1216630) Analogues with Tuned Properties
Computational chemistry and in silico screening methods are becoming indispensable tools in modern drug discovery and materials science. researchgate.netresearchgate.net These approaches can significantly accelerate the discovery of novel 2,3-dihydrobenzofuran analogues with desired properties, reducing the time and cost associated with experimental screening.
Future research will increasingly leverage computational tools for the rational design of derivatives of this compound. Methods like quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular docking can be used to predict the biological activity of virtual compounds. nih.govnih.gov This allows for the prioritization of synthetic targets that are most likely to exhibit the desired therapeutic effect. nih.govbiointerfaceresearch.com
Beyond biological activity, computational methods can predict a wide range of physicochemical properties, such as solubility, stability, and electronic properties. researchgate.net This is particularly relevant for applications in materials science, where dihydrobenzofuran-based compounds could find use as organic semiconductors or fluorescent probes. The ability to computationally tune the electronic properties of these molecules by strategic placement of functional groups opens up a vast chemical space for exploration. lidsen.com
Discovery of Unexplored Biological Targets and Emerging Therapeutic Applications
The 2,3-dihydrobenzofuran scaffold is present in compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects. nih.govmdpi.commdpi.comresearchgate.net However, the full therapeutic potential of derivatives of this compound remains largely untapped.
A key future direction is the systematic screening of compound libraries derived from this compound against a wide array of biological targets. This includes both established targets and novel proteins implicated in disease pathways. The structural diversity that can be generated from the 6-iodo precursor makes it an ideal starting point for such discovery efforts.
Emerging therapeutic areas where these compounds may prove valuable include the treatment of neuropathic pain, where derivatives have shown promise as cannabinoid receptor 2 (CB2) agonists nih.gov, and neurological disorders, with some analogues acting as phosphodiesterase 1B (PDE1B) inhibitors. nih.gov The unique electronic and steric properties conferred by the iodine atom and subsequent modifications could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. Identifying novel biological targets and matching them with rationally designed ligands from this chemical class is a central challenge and a major opportunity for future therapeutic innovation. nih.gov
Q & A
Q. What are the recommended methods for synthesizing 2,3-Dihydro-6-iodobenzofuran in laboratory settings?
The synthesis of this compound typically involves palladium-catalyzed coupling or electrophilic cyclization. A validated approach includes:
- Step 1 : Starting with a dihydrobenzofuran precursor (e.g., 2,3-Dihydrobenzofuran-5-amine) and introducing iodine via electrophilic substitution or halogen exchange.
- Step 2 : Using catalysts like Pd(OAc)₂ with ligands (e.g., PPh₃) to facilitate coupling reactions, ensuring optimal temperature control (60–80°C) and inert atmospheres to prevent oxidation .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC to confirm intermediate formation .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and hydrogen environments. For example, the iodine atom at position 6 causes distinct deshielding in aromatic protons .
- Gas Chromatography (GC) : Quantify purity (>97%) using internal standards and compare retention times with known references .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇IO) and isotopic patterns indicative of iodine .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products during the iodination of dihydrobenzofuran derivatives?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance iodine solubility and reduce byproduct formation .
- Catalyst Screening : Testing Pd/Cu bimetallic systems to improve regioselectivity at the 6-position .
- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes premature iodine dissociation, as shown in analogous dibenzofuran iodinations .
- In Situ Monitoring : Use FT-IR to track iodine incorporation and adjust reagent stoichiometry dynamically .
Q. What strategies are effective in resolving contradictions in reported bioactivity data for iodinated benzofuran compounds?
Addressing data discrepancies involves:
- Uncertainty Factor Analysis : Apply toxicological uncertainty factors (e.g., interspecies variability, exposure duration) to normalize bioactivity thresholds .
- Meta-Analysis Frameworks : Aggregate data from heterogeneous studies (in vitro, in vivo) using statistical models to account for methodological differences (e.g., cell line specificity, assay protocols) .
- Reproducibility Checks : Replicate key studies under standardized conditions, emphasizing controls for iodine’s redox activity in biological media .
Q. How do structural modifications at the 6-position of dihydrobenzofuran influence its reactivity and interaction with biological targets?
The 6-iodo group impacts:
- Electrophilic Reactivity : Iodine’s electron-withdrawing effect enhances susceptibility to nucleophilic aromatic substitution, enabling downstream functionalization (e.g., Suzuki coupling) .
- Biological Target Affinity : Steric and electronic effects alter binding to enzymes like cytochrome P450. For example, iodine’s van der Waals radius may hinder access to hydrophobic active sites compared to smaller halogens .
- Metabolic Stability : Iodine’s lower electronegativity (vs. Cl or Br) reduces oxidative dehalogenation rates, as observed in pharmacokinetic studies of analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
